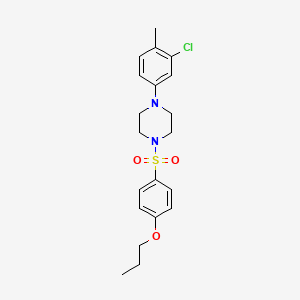
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers and autoimmune diseases. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Mécanisme D'action
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine selectively inhibits BTK, a key enzyme in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, which are often dysregulated in cancer and autoimmune diseases. By inhibiting BTK, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine can induce apoptosis in B-cell malignancies and suppress the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to have potent anti-tumor activity in preclinical studies, with significant tumor growth inhibition observed in various cancer models. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to reduce disease activity in animal models of autoimmune diseases such as rheumatoid arthritis and lupus. 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has also been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in lab experiments include its high selectivity for BTK, its potent anti-tumor and anti-inflammatory activity, and its favorable safety profile. However, one limitation of using 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine is that it may not be effective in all types of cancers and autoimmune diseases, as the expression and activation of BTK can vary between different cell types and disease states.
Orientations Futures
There are several potential future directions for the development and use of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. One direction is to explore its potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity. Another direction is to investigate its potential use in other autoimmune diseases, such as multiple sclerosis or type 1 diabetes. Additionally, further studies are needed to optimize the dosing and administration of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 4-propoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with piperazine to yield 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine. The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has been shown to inhibit B-cell receptor signaling and induce apoptosis in B-cell malignancies. Additionally, 1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine has been shown to inhibit T-cell activation and cytokine production, making it a potential treatment option for autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(4-propoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3S/c1-3-14-26-18-6-8-19(9-7-18)27(24,25)23-12-10-22(11-13-23)17-5-4-16(2)20(21)15-17/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJSIKIMYMWPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-4-(4-propoxybenzenesulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-6-methyl-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2943766.png)
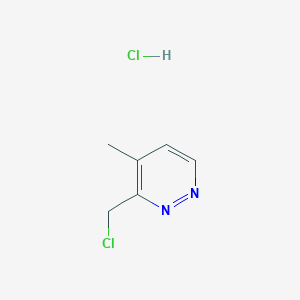
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
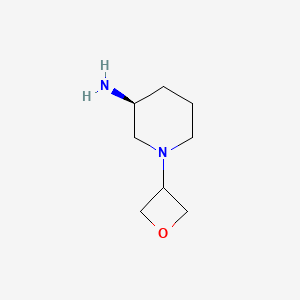
![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)
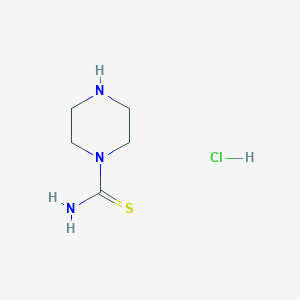
![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)
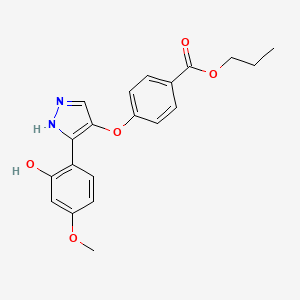
![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)